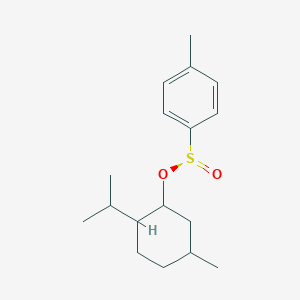azanium](/img/structure/B12061565.png)
Dimethyl[3-(2-methylprop-2-enamido)propyl](3-sulfopropyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl3-(2-methylprop-2-enamido)propylazanium is a zwitterionic compound known for its unique properties and applications in various fields. This compound is characterized by the presence of both positive and negative charges within the same molecule, making it electrically neutral overall. It is commonly used in the synthesis of polymers, particularly polysulfobetaines, which exhibit interesting properties such as biocompatibility and hemocompatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl3-(2-methylprop-2-enamido)propylazanium typically involves the reaction of 2-(methacryloyloxy)ethyl dimethylamine with 3-chloropropylsulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl3-(2-methylprop-2-enamido)propylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonates.
Applications De Recherche Scientifique
Dimethyl3-(2-methylprop-2-enamido)propylazanium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Dimethyl3-(2-methylprop-2-enamido)propylazanium involves its zwitterionic nature, which allows it to interact with various molecular targets. The compound’s positive and negative charges enable it to form stable complexes with both cationic and anionic species. This property is particularly useful in applications such as drug delivery, where the compound can encapsulate and release therapeutic agents in a controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Another zwitterionic compound used in the synthesis of polysulfobetaines.
N-(3-Sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine: Similar in structure and used for similar applications.
Uniqueness
Dimethyl3-(2-methylprop-2-enamido)propylazanium stands out due to its specific molecular structure, which provides enhanced stability and reactivity compared to other similar compounds. Its unique combination of functional groups allows for a broader range of applications, particularly in the field of biocompatible materials .
Propriétés
Formule moléculaire |
C12H25N2O4S+ |
|---|---|
Poids moléculaire |
293.41 g/mol |
Nom IUPAC |
dimethyl-[3-(2-methylprop-2-enoylamino)propyl]-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C12H24N2O4S/c1-11(2)12(15)13-7-5-8-14(3,4)9-6-10-19(16,17)18/h1,5-10H2,2-4H3,(H-,13,15,16,17,18)/p+1 |
Clé InChI |
OIETYYKGJGVJFT-UHFFFAOYSA-O |
SMILES canonique |
CC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


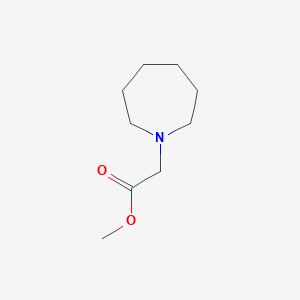




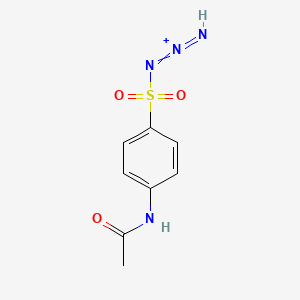

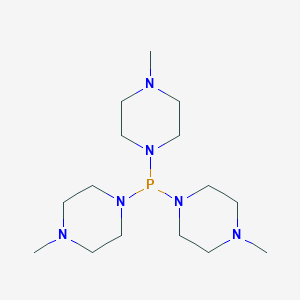
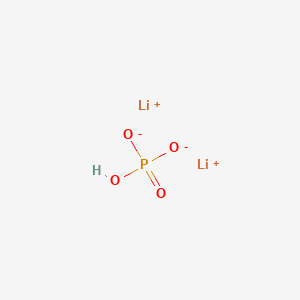

![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
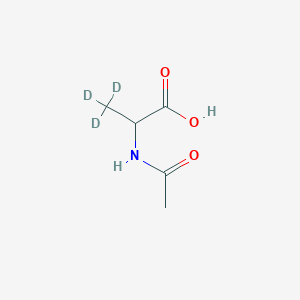
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
